molecular formula C16H10N2O B2744554 (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile CAS No. 166166-39-8

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile

Cat. No.: B2744554
CAS No.: 166166-39-8
M. Wt: 246.269
InChI Key: IKSULSRGNLFDDB-JLHYYAGUSA-N
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Description

(2E)-2-(1,3-Benzoxazol-2-yl)-3-phenylprop-2-enenitrile is a synthetic chemical building block of interest in medicinal chemistry and materials science. This compound features a benzoxazole heterocycle, a scaffold widely recognized in drug discovery for its diverse biological activities . Benzoxazole derivatives have been extensively studied and shown to exhibit a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific (E)-configured acrylonitrile group in its structure is a key functional moiety that can enhance biological activity and serve as a reactive site for further chemical modifications . Researchers value this compound as a precursor for the development of new therapeutic agents, particularly in the search for novel antibacterial compounds to address the growing problem of drug-resistant pathogens . Its mechanism of action is anticipated to be multi-faceted and target-dependent, potentially involving interaction with microbial enzymes or cellular receptors, consistent with other benzoxazole-containing molecules . As a planar molecule, it may also engage in intermolecular interactions such as π-π stacking, which can be relevant in materials applications or when studying its binding to biological targets . This product is intended for research purposes as a standard or intermediate in chemical synthesis and biological screening. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all laboratory chemicals with appropriate precautions in accordance with their institution's safety protocols.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSULSRGNLFDDB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile typically involves the condensation of 2-aminophenol with benzaldehyde to form the benzoxazole ring, followed by the introduction of the phenylprop-2-enenitrile group through a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile exhibit antimicrobial properties. The benzoxazole moiety has been linked to antibacterial and antifungal activities, suggesting that this compound could be effective against various microbial strains.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzoxazole derivatives are known for their ability to inhibit tumor cell proliferation. Preliminary studies indicate that (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile may share these properties, warranting further investigation through in vitro and in vivo studies.

Anti-inflammatory Effects

Certain analogs of benzoxazole compounds have demonstrated anti-inflammatory effects. The unique structure of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile may contribute to similar biological activities, making it a candidate for further exploration in inflammatory disease models .

Photophysical Properties

The presence of a conjugated double bond system within the molecule suggests interesting photophysical properties. Compounds with similar structures have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. Research into the photoluminescence and conductivity of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile could reveal its suitability for these advanced material applications .

Industrial Applications

In the industrial sector, (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile can serve as a building block for synthesizing more complex molecules. Its unique chemical structure makes it valuable in developing advanced materials such as polymers and coatings. The compound's reactivity allows for modifications that can enhance its utility in various applications .

Summary Table of Applications

Application AreaDescription
Antimicrobial Potential efficacy against bacterial and fungal strains.
Anticancer Inhibition of tumor cell proliferation; requires further study.
Anti-inflammatory Possible reduction of inflammation markers; needs investigation.
Photophysical Potential use in OLEDs and solar cells due to unique optical properties.
Industrial Building block for complex molecules; development of advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs differ primarily in the heteroatom of the benzazole ring (O vs. S) and substituents on the propenenitrile backbone. Key comparisons include:

Table 1: Structural Comparison of Selected Enenitrile Derivatives
Compound Name Heterocycle Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol)
(2E)-2-(1,3-Benzoxazol-2-yl)-3-phenylprop-2-enenitrile Benzoxazole R₁ = Ph, R₂ = H C₁₆H₁₀N₂O 246.27 (calculated)
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Benzothiazole R₁ = N(CH₃)₂, R₂ = H C₁₂H₁₁N₃S 229.31
(2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile None R₁ = 4-(NMe₂)Ph, R₂ = MeO-N C₁₃H₁₅N₃O 245.28
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Benzodiazole R₁ = 3-CF₃C₆H₄NH, R₂ = H C₁₇H₁₁F₃N₄ 328.30

Key Observations :

  • Heterocycle Effects : Replacing benzoxazole’s oxygen with sulfur (benzothiazole) increases polarizability and alters π-π stacking interactions. For example, the benzothiazole analog in exhibits π-π stacking distances of 3.7475 Å between thiazole rings, which may differ in the benzoxazole derivative due to reduced electron density .

Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, the benzothiazole analog (C₁₂H₁₁N₃S) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å, β = 112.947°, and Z = 4 . The absence of classical hydrogen bonds in the benzothiazole structure is compensated by π-π interactions. For the benzoxazole derivative, weaker stacking interactions are anticipated due to oxygen’s smaller atomic radius and lower polarizability compared to sulfur.

Physicochemical Properties

  • Solubility : The benzothiazole analog (C₁₂H₁₁N₃S) has a calculated density of 1.343 Mg/m³ . The target compound’s phenyl group likely reduces solubility in aqueous media.
  • Thermal Stability : Melting points for benzothiazole derivatives range from 441–443 K , suggesting moderate thermal stability for the benzoxazole analog.

Biological Activity

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which features a benzoxazole moiety and a nitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-quorum sensing properties.

The molecular formula of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile is C19H16N2OC_{19}H_{16}N_2O, with a molecular weight of 296.35 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives can act as quorum sensing inhibitors (QSIs), effectively reducing virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Case Study: Quorum Sensing Inhibition
In a study focused on the synthesis and biological evaluation of 1,3-benzoxazol-2(3H)-one derivatives, compounds were tested for their ability to inhibit the QS system in Pseudomonas aeruginosa. The results demonstrated that these compounds significantly reduced elastase production and biofilm formation, indicating their potential as therapeutic agents against biofilm-associated infections .

CompoundQS Inhibition ActivityEffect on Biofilm Formation
Compound 1HighSignificant reduction
Compound 6ModerateModerate reduction
Compound 11HighSignificant reduction
Compound 16ModerateModerate reduction

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. A study evaluating the cytotoxic effects of various benzoxazole compounds found that some derivatives exhibited potent activity against cancer cell lines, suggesting their utility in cancer therapy .

Mechanism of Action
The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets involved in cell cycle regulation .

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile typically involves a multi-step process:

  • Formation of Benzoxazole Ring : This is achieved through the condensation of 2-aminophenol with an aldehyde.
  • Knoevenagel Condensation : The benzoxazole derivative is then subjected to a Knoevenagel condensation reaction with a nitrile-containing compound to introduce the prop-2-enenitrile moiety.

The reaction conditions often involve the use of bases such as piperidine and solvents like ethanol or methanol under reflux conditions .

Q & A

Q. What are the standard synthetic routes for (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoxazole derivatives and acrylonitrile intermediates. A common approach includes:

  • Step 1: Condensation of 2-aminophenol with a carbonyl source to form the benzoxazole core.
  • Step 2: Coupling the benzoxazole intermediate with a phenyl-substituted acrylonitrile via Knoevenagel or Wittig-Horner reactions.
  • Reagents: Sodium hydroxide (base), dimethylformamide (DMF) as solvent, and temperature control (60–80°C) to optimize yield .
  • Purification: Column chromatography or recrystallization in ethanol to achieve ≥95% purity .

Q. How is the compound characterized structurally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the (E)-configuration of the double bond and aromatic substituents. For example, the nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolves the planar conformation of the π-conjugated system. Software like SHELX or WinGX is used for refinement .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 289.1) .

Intermediate Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic coupling reactions. Evidence shows DMF increases yield by 15–20% compared to THF .
  • Catalysts: Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves >80% yield .
  • Temperature Control: Reactions at 70–80°C reduce side-product formation (e.g., cis-isomerization) .

Q. What analytical methods resolve discrepancies in bioactivity data?

Methodological Answer:

  • Dose-Response Curves: Validate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify assay-specific artifacts .
  • Molecular Docking: Compare binding affinities to target proteins (e.g., cytochrome P450) using software like AutoDock to explain inconsistent activity .
  • Metabolic Stability Tests: LC-MS/MS monitors degradation products in liver microsomes, addressing false negatives in vitro .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity?

Methodological Answer:

  • DFT Calculations: Gaussian software models HOMO-LUMO gaps (e.g., 4.2 eV) to predict sites for electrophilic attack. The benzoxazole ring’s electron-withdrawing effect directs reactivity toward the nitrile group .
  • UV-Vis Spectroscopy: λmax at 320 nm (π→π* transition) correlates with conjugation length, impacting photostability .

Q. What crystallographic challenges arise in resolving its 3D structure?

Methodological Answer:

  • Disorder in Crystal Lattices: Anisotropic displacement parameters (ADPs) for the phenyl ring often require SHELXL refinement with ISOR/TSIM constraints .
  • Twinned Crystals: Use PLATON’s TWINABS to correct intensity data, especially for P2₁/c space groups .

Q. How can contradictory bioactivity data between analogs be reconciled?

Methodological Answer:

  • SAR Studies: Compare substituent effects (e.g., 3-hydroxyphenyl vs. 2,3-dimethoxyphenyl) on logP and membrane permeability. Hydroxyl groups reduce logP (from 5.2 to 3.8) but enhance hydrogen bonding to targets .
  • Proteomics Profiling: SILAC-based assays identify off-target interactions (e.g., kinase inhibition) that explain divergent cytotoxicity .

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